1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-pyrazin-2-yloxycyclohexyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-26(23,24)21-10-6-13(7-11-21)17(22)20-14-2-4-15(5-3-14)25-16-12-18-8-9-19-16/h8-9,12-15H,2-7,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVIYZZEPYRFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide involves several steps. The key synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl group: This step involves the addition of a cyclohexyl group to the piperidine ring, typically through a substitution reaction.
Attachment of the pyrazin-2-yloxy moiety: This is done through an etherification reaction, where the pyrazin-2-yloxy group is attached to the cyclohexyl group.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions .
Scientific Research Applications
1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and chemicals, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to these targets and modulates their activity. The pathways involved can vary depending on the specific application, but generally, the compound’s unique structure allows it to interact with multiple targets, leading to a range of biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically relevant molecules. Key analogues include:
Patent Landscape
European patents () highlight the therapeutic relevance of cyclohexyl-piperidine derivatives, particularly in neurological and inflammatory disorders. For example, 2-(((1R,4R)-4-((4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexyl)methoxy)acetic acid () shares a cyclohexyl carbamate motif, underscoring the scaffold’s versatility in drug design.
Biological Activity
1-Methanesulfonyl-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide, with the CAS number 2034579-81-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 382.5 g/mol. The structure features a piperidine ring substituted with a methanesulfonyl group and a pyrazinyl ether, which contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key pathways involved in cancer cell proliferation, including BRAF(V600E) and EGFR signaling pathways .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities, which could be relevant for treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds:
Case Studies
- Antitumor Efficacy in Breast Cancer : A study evaluated the cytotoxic effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant antitumor activity with certain derivatives showing enhanced effects when combined with doxorubicin, suggesting potential for combination therapy in resistant cancer subtypes .
- Synergistic Effects : Research highlighted the synergistic effects of pyrazole compounds when used alongside traditional chemotherapeutics. This approach may improve treatment outcomes while minimizing adverse effects .
Future Directions
Given the promising biological activities observed in related compounds, further research is warranted to explore the following:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity will be crucial for optimizing efficacy.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans will be necessary to validate preclinical findings.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying the observed activities can provide insights into potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
